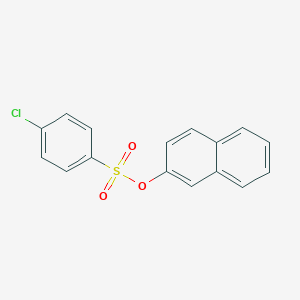

ナフタレン-2-イル 4-クロロベンゼンスルホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

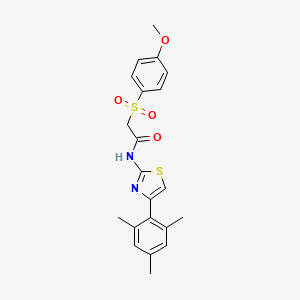

- 用途: 研究者はこの化合物をアルキル置換ベンゼンスルホン酸エステルの合成に用いています。 鉄触媒、特に尿素配位子を用いた環境に優しく持続可能な鉄系を用いることで、グリニャール試薬とアリールクロリドの効率的なカップリングが可能になります .

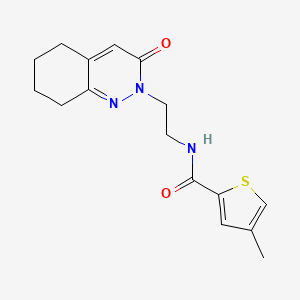

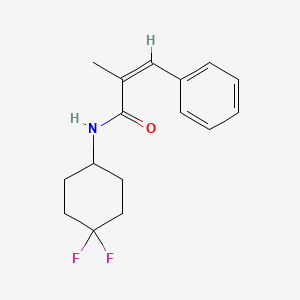

- 用途: 研究者はこれらの化合物の潜在的な薬理効果を調査しています。 これらの構造モチーフは、創薬と開発に貢献する可能性があります .

- 単結晶X線回折: 研究者は(E)-3-メシチル-1-(ナフタレン-2-イル)プロプ-2-エン-1-オン(ナフタレン-2-イル 4-クロロベンゼンスルホネートの誘導体)の単結晶を成長させ、X線回折を用いて特性評価を行いました。 この技術は、分子構造とパッキングに関する洞察を提供します .

鉄触媒クロスカップリング反応

生物活性と創薬

結晶学と分光法

作用機序

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s worth noting that the compound has been used in iron-catalyzed cross-coupling reactions . This suggests that it may interact with its targets through similar mechanisms, potentially leading to changes at the molecular level.

Biochemical Pathways

Related compounds have been shown to play a role in various biochemical pathways .

Result of Action

It’s known that similar compounds can have various biological effects .

実験室実験の利点と制限

Naphthalen-2-yl 4-chlorobenzenesulfonate has several advantages for lab experiments. It is a mild and efficient acylating agent that does not require harsh conditions or strong bases. It is also a versatile reagent that can be used in a wide range of applications. However, Naphthalen-2-yl 4-chlorobenzenesulfonate has some limitations. It is a moisture-sensitive reagent that requires careful handling and storage. It can also be toxic and irritating to the skin and eyes.

将来の方向性

For the use of Naphthalen-2-yl 4-chlorobenzenesulfonate in scientific research include the development of new sulfonamide derivatives, the preparation of functionalized surfaces and nanoparticles, and the use of Naphthalen-2-yl 4-chlorobenzenesulfonate in targeted drug delivery systems.

合成法

Naphthalen-2-yl 4-chlorobenzenesulfonate is synthesized by reacting naphthalene-2-amine with chlorosulfonic acid and then reacting the resulting intermediate with 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under acidic conditions. The resulting product is a white to off-white crystalline solid that is soluble in organic solvents such as DMF, DMSO, and THF.

生化学分析

Biochemical Properties

Naphthalene derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Naphthalene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Naphthalen-2-yl 4-chlorobenzenesulfonate is not well-defined. It is known that naphthalene derivatives can participate in cross-coupling reactions , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with Naphthalen-2-yl 4-chlorobenzenesulfonate need further exploration.

Dosage Effects in Animal Models

Toxicity studies of related compounds suggest that the effects of this compound may vary with dosage .

特性

IUPAC Name |

naphthalen-2-yl 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCHTDDOCXBYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)

![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)

![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)

![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)